molecular formula C3H4N2OS B15240440 (1,2,4-Oxadiazol-3-yl)methanethiol

(1,2,4-Oxadiazol-3-yl)methanethiol

Cat. No.: B15240440
M. Wt: 116.14 g/mol
InChI Key: FRXVPUJHKWEFMC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,4-Oxadiazol-3-yl)methanethiol typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the O-acylation of an amidoxime followed by cyclocondensation to form the oxadiazole ring . The reaction conditions often include the use of organic bases and aprotic solvents such as dimethyl sulfoxide (DMSO) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(1,2,4-Oxadiazol-3-yl)methanethiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can introduce various functional groups onto the oxadiazole ring .

Scientific Research Applications

Chemistry

In chemistry, (1,2,4-Oxadiazol-3-yl)methanethiol is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its derivatives have been studied for their ability to inhibit the growth of various pathogens .

Medicine

In medicine, this compound and its derivatives are being explored for their potential as anticancer agents. They have shown promise in inhibiting the proliferation of cancer cells and inducing apoptosis .

Industry

Industrially, this compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,2,4-Oxadiazol-3-yl)methanethiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanethiol group allows for versatile chemical modifications, making it a valuable scaffold in drug discovery and materials science .

Properties

Molecular Formula

C3H4N2OS

Molecular Weight

116.14 g/mol

IUPAC Name

1,2,4-oxadiazol-3-ylmethanethiol

InChI

InChI=1S/C3H4N2OS/c7-1-3-4-2-6-5-3/h2,7H,1H2

InChI Key

FRXVPUJHKWEFMC-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NO1)CS

Origin of Product

United States

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